Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
CAS No.: 1235181-00-6
Cat. No.: VC21088055
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235181-00-6 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |
| Standard InChI | InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
| Standard InChI Key | UTUDPLWXJNKTNP-NSHDSACASA-N |
| Isomeric SMILES | COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |
| SMILES | COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate is a chiral compound featuring a morpholine ring structure with specific functional groups that contribute to its chemical reactivity and biological significance. The compound is characterized by several key structural elements: a morpholine ring containing an oxo group at the 5-position, a benzyl group attached to the nitrogen atom, and a methyl carboxylate group at the 3-position with the stereochemically-defined (S)-configuration.
The compound's identity is established through various standard chemical identifiers as presented in Table 1:
Table 1: Chemical Identity of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate
| Parameter | Value |
|---|---|
| CAS Number | 1235181-00-6 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | methyl (3S)-4-benzyl-5-oxomorpholine-3-carboxylate |
| MDL Number | MFCD12031314 |
The compound can be represented through various chemical notations that precisely define its structure, including the stereochemistry at the chiral center:
Table 2: Chemical Structure Representations
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
| InChIKey | UTUDPLWXJNKTNP-NSHDSACASA-N |
| Isomeric SMILES | COC(=O)[C@@H]1COCC(=O)N1CC2=CC=CC=C2 |
| Canonical SMILES | COC(=O)C1COCC(=O)N1CC2=CC=CC=C2 |
The stereochemistry at the 3-position is critically important for the compound's biological activity and applications in asymmetric synthesis. The (S)-configuration specifies a particular three-dimensional arrangement of atoms around the chiral carbon that distinguishes it from its mirror image (R)-enantiomer.
Physical and Chemical Properties
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate possesses distinctive physicochemical properties that are important for its handling, storage, and application in various chemical processes. The compound exists as a solid at standard conditions and exhibits several key physical parameters as detailed in Table 3:
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 249.26 g/mol |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 423.0±45.0 °C at 760 mmHg |
| Flash Point | 209.6±28.7 °C |
| Partition Coefficient (LogP) | 1.06 |
| Polar Surface Area (PSA) | 55.84000 |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C |
| Refractive Index | 1.548 |
The compound exhibits moderate lipophilicity as indicated by its LogP value of 1.06, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is particularly important for pharmaceutical applications, as it influences membrane permeability and potential bioavailability. The moderate polar surface area further suggests potential for membrane permeability, an important characteristic for drug-like molecules.
The relatively high boiling point (423.0±45.0 °C) and flash point (209.6±28.7 °C) indicate considerable thermal stability , which is advantageous for various chemical processes that may require elevated temperatures during synthesis or formulation. These properties collectively contribute to the compound's utility in organic synthesis and pharmaceutical development.
Synthetic Applications and Significance
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its importance stems from several key features that make it valuable in synthetic chemistry:
Chiral Intermediate
As a stereochemically defined compound with the (S)-configuration at the 3-position, Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate provides a platform for the development of stereochemically pure compounds with enhanced biological properties . The predefined stereocenter serves as a fixed point around which additional structural complexity can be built, enabling the synthesis of compounds with precise three-dimensional arrangements required for specific biological interactions.
Functional Group Versatility
The presence of multiple functional groups (carboxylate, lactam, ether) allows for selective modifications and transformations, enabling the synthesis of complex molecular structures. The methyl ester group provides a reactive site for various transformations, including hydrolysis, transesterification, reduction, and amidation reactions, expanding the range of accessible derivatives.
Pharmaceutical Applications
The compound plays a crucial role in pharmaceutical research and development, serving as a key intermediate in the synthesis of biologically active molecules . Its incorporation into synthetic routes allows for the efficient construction of diverse molecular scaffolds with potential therapeutic applications. The morpholine ring structure serves as a valuable scaffold for medicinal chemistry applications, as morpholine derivatives often exhibit favorable pharmacokinetic properties.
The applications of Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate extend to various domains of chemical synthesis and pharmaceutical development, demonstrating its versatility as a synthetic building block with significant practical value in the creation of complex molecules with specific biological activities .
| Production Parameter | Details |
|---|---|
| Production Capacity | Up to 50 Kilogram/Month |
| Scale-up Potential | Mass production up to 100 kg |
| Purity | 98-99% |
| Storage Conditions | Sealed, dry area at 2-8°C |
| Transportation | Sealed drying (25°C) |
| Regulatory Classification | HS Code: 2934999090 |
According to supplier information, the manufacturing process for this compound is mature and can be reliably scaled up to 100 kg, with achievable purity levels up to 99% . This indicates robust commercial production capabilities that can meet the demands of research and industrial applications.
The compound requires specific storage conditions, typically in a sealed container in a dry area maintained at 2-8°C, to ensure stability and prevent degradation . These storage requirements are important considerations for laboratories and facilities utilizing this compound in their research and development processes.
For regulatory purposes, the compound is classified under HS Code 2934999090, which corresponds to "other heterocyclic compounds" in international trade classifications . This classification is relevant for import/export procedures and regulatory compliance in the chemical industry.
Related Compounds and Derivatives
Methyl (S)-4-Benzyl-5-oxomorpholine-3-carboxylate belongs to a family of related compounds with similar structural features but different functional groups. Understanding these relationships is important for synthetic planning and for developing comprehensive structure-activity relationships in research applications.
Table 5: Related Compounds and Derivatives
| Related Compound | CAS Number | Key Difference |
|---|---|---|
| (S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid | 106973-37-9 | Free carboxylic acid instead of methyl ester |
| Methyl 4-benzyl-5-oxomorpholine-3-carboxylate (racemic) | 106910-81-0 | Racemic mixture rather than pure (S)-isomer |
| (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid methyl ester | 1235181-00-6 | (R)-configuration instead of (S)-configuration |
The carboxylic acid derivative ((S)-4-Benzyl-5-oxomorpholine-3-carboxylic Acid) is particularly noteworthy as it has a molecular weight of 235.24 g/mol and represents the deesterified form of the target compound . This acid derivative may serve as a synthetic precursor to the methyl ester through a straightforward esterification reaction. Conversely, controlled hydrolysis of the methyl ester can yield the carboxylic acid, providing a synthetic route for interconversion between these related compounds.
The racemic form, methyl 4-benzyl-5-oxomorpholine-3-carboxylate, lacks the stereochemical specificity of the (S)-isomer and consists of an equal mixture of both (R) and (S) enantiomers . In applications where stereochemical purity is crucial, such as in pharmaceutical development, the optically pure (S)-isomer is typically preferred over the racemic mixture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume